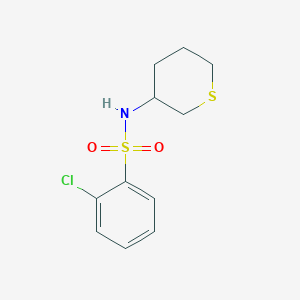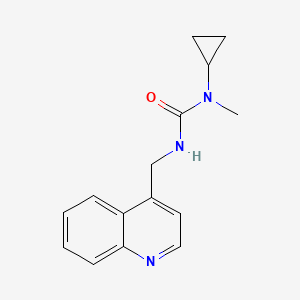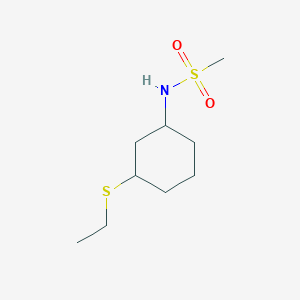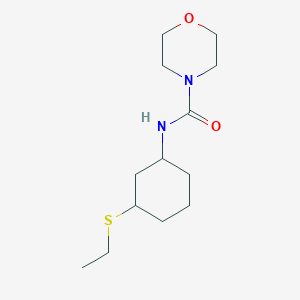![molecular formula C20H19N5 B7584731 4-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]quinoline-2-carbonitrile](/img/structure/B7584731.png)
4-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]quinoline-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]quinoline-2-carbonitrile, commonly known as PQQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. PQQ was first discovered in 1979 as a cofactor in bacteria, and later found in plants and animals. In recent years, PQQ has been extensively studied for its antioxidant and neuroprotective properties.
Mechanism of Action
PQQ exerts its therapeutic effects through several mechanisms. PQQ can activate the Nrf2/Keap1 pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress. PQQ can also activate the PGC-1α pathway, which stimulates mitochondrial biogenesis and improves energy production. Additionally, PQQ can modulate the activity of various enzymes and proteins, including pyruvate dehydrogenase and the AMP-activated protein kinase.
Biochemical and Physiological Effects:
PQQ has been shown to have several biochemical and physiological effects. PQQ can improve cognitive function and memory in animal models of neurodegenerative disorders. PQQ can also improve cardiovascular function by reducing inflammation and oxidative stress. PQQ can improve glucose metabolism and insulin sensitivity, which can be beneficial in the treatment of metabolic disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using PQQ in lab experiments is its relatively low toxicity and side effects. PQQ is also stable and can be easily synthesized. However, one limitation of using PQQ in lab experiments is its low bioavailability, which can limit its efficacy in vivo. Additionally, PQQ can be expensive, which can be a barrier for some researchers.
Future Directions
There are several future directions for PQQ research. One area of interest is the potential use of PQQ in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of PQQ in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Additionally, further research is needed to optimize the synthesis and delivery of PQQ for maximum efficacy.
Synthesis Methods
The synthesis of PQQ involves several steps. The first step is the synthesis of 4-(2-pyridylmethyl)piperazine, which is then reacted with 2-cyano-3-chloroquinoline to produce PQQ. The synthesis process requires several reagents and solvents, including pyridine, acetonitrile, and chloroform.
Scientific Research Applications
PQQ has been extensively studied for its potential therapeutic effects in various diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic disorders. PQQ has been shown to have antioxidant properties, which can help protect cells from oxidative stress and damage. PQQ has also been found to stimulate mitochondrial biogenesis, which can improve energy production and cellular function.
Properties
IUPAC Name |
4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]quinoline-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c21-14-17-13-20(18-6-1-2-7-19(18)23-17)25-11-9-24(10-12-25)15-16-5-3-4-8-22-16/h1-8,13H,9-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPMXHFRVOLMTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)C3=CC(=NC4=CC=CC=C43)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide](/img/structure/B7584677.png)



![5-bromo-2-[(3S)-3-methylpiperidin-1-yl]pyrimidine](/img/structure/B7584699.png)



![N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B7584723.png)

![1-[(4-Bromo-3-fluorophenyl)methyl]pyridin-2-one](/img/structure/B7584761.png)
![N-[5-[(dimethylamino)methyl]-2-methylphenyl]acetamide](/img/structure/B7584765.png)
